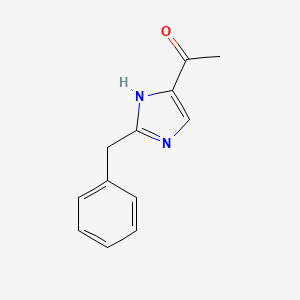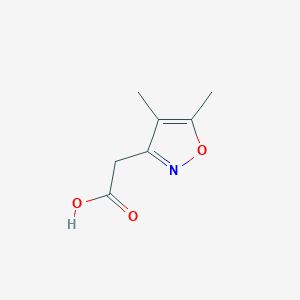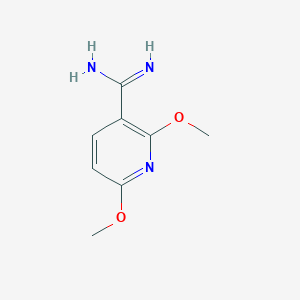
1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. This reaction can be carried out in the presence of N,N-dimethylformamide and sulfur to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is becoming more common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Imidazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. The benzyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Benzimidazol-2-yl)ethan-1-one: Similar structure but lacks the benzyl group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: Contains a benzodioxole ring instead of an imidazole ring.
Uniqueness
1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
1-(2-benzyl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-8-13-12(14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
DOXHUYNSTIBVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)



![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)




![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

